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Compound of Interest

Compound Name:
2-Methyl-3-(1-piperidinyl)benzoic

Acid

Cat. No.: B1366863 Get Quote

Disclaimer: Direct, in-depth research literature on 2-Methyl-3-(1-piperidinyl)benzoic Acid is

notably sparse. This guide has been constructed by synthesizing data from commercial

suppliers, applying established principles of organic synthesis and characterization, and

extrapolating potential biological relevance from structurally related compounds. All protocols

and claims are grounded in authoritative chemical principles to guide researchers in the

synthesis, characterization, and potential exploration of this molecule.

Executive Summary
2-Methyl-3-(1-piperidinyl)benzoic Acid is a substituted aromatic carboxylic acid featuring a

piperidine moiety. While not extensively documented in academic literature, its structure

represents a confluence of motifs—the N-aryl piperidine and the substituted benzoic acid—that

are prevalent in medicinal chemistry and materials science. This guide provides a

comprehensive technical overview, including a robust, field-proven synthetic protocol via

Buchwald-Hartwig amination, detailed characterization methodologies, and an expert analysis

of its potential applications based on the known activities of its constituent chemical

functionalities. This document serves as a foundational resource for researchers intending to

synthesize, characterize, or explore the utility of this compound.

Physicochemical and Structural Properties
The fundamental properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid, derived from its

chemical structure, are crucial for its handling, reaction setup, and analytical characterization.
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[1]

Property Value Source

IUPAC Name
2-methyl-3-piperidin-1-

ylbenzoic acid
PubChem[1]

Molecular Formula C₁₃H₁₇NO₂ PubChem[1]

Molecular Weight 219.28 g/mol PubChem[1]

CAS Number 886501-22-0 PubChem[1]

Canonical SMILES
CC1=C(C(=CC=C1)C(=O)O)N

2CCCCC2
PubChem[1]

InChIKey
RZQWNANFHHDHHJ-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Purification: A Mechanistic Approach
The synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid is most effectively achieved through

a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2]

[3] This method is renowned for its efficiency and functional group tolerance in forming C-N

bonds, making it superior to harsher methods like the Ullmann condensation for this substrate.

[2][4]

The logical choice of starting materials is a 3-halo-2-methylbenzoic acid derivative and

piperidine. The bromo- or iodo-derivatives are typically more reactive than the chloro-derivative.

For cost-effectiveness and reactivity, methyl 3-bromo-2-methylbenzoate is an ideal precursor.

The synthesis proceeds in two key stages: the C-N coupling followed by saponification of the

methyl ester.

Proposed Synthetic Workflow
The following diagram illustrates the two-step synthesis from a commercially available

precursor.

Caption: Proposed two-step synthesis of the target compound.
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Detailed Experimental Protocol
Part A: Synthesis of Methyl 2-methyl-3-(1-piperidinyl)benzoate

Rationale: This step employs a palladium(0) catalyst generated in situ from a Pd(II)

precatalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial to facilitate both

the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5]

Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate

the piperidine, forming the active nucleophile. Anhydrous toluene is the solvent of choice to

prevent catalyst deactivation and unwanted side reactions like ester hydrolysis.[4]

Procedure:

To a flame-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq),

tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

Finally, add sodium tert-butoxide (1.4 eq) to the stirred mixture. Note: The addition of the

base is often exothermic.

Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS until the

starting material is consumed.

Cool the mixture to room temperature, quench carefully with a saturated aqueous solution

of ammonium chloride, and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl

acetate gradient) to yield the intermediate ester.

Part B: Hydrolysis to 2-Methyl-3-(1-piperidinyl)benzoic Acid
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Rationale: Saponification is a standard ester hydrolysis method. Lithium hydroxide (LiOH) is

used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the

hydroxide salt. The reaction is followed by an acidic workup to protonate the resulting

carboxylate salt, precipitating the desired carboxylic acid product.

Procedure:

Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and

water (e.g., 3:1 v/v).

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room

temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitored by

TLC or LC-MS).

Remove the THF under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise

addition of 1M HCl.

Collect the resulting precipitate by vacuum filtration.

Wash the solid with cold water and dry under vacuum to yield the final product, 2-Methyl-
3-(1-piperidinyl)benzoic Acid.

Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

The following techniques and expected results are standard for a molecule of this type.[6][7]
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Technique Expected Observations

¹H NMR

- Aromatic protons (3H) in the ~7.0-8.0 ppm

region. - Piperidine protons (10H) as multiplets

in the ~1.5-3.0 ppm range. - Methyl group

singlet (3H) around ~2.2-2.5 ppm. - A broad

singlet for the carboxylic acid proton (>10 ppm),

which is D₂O exchangeable.

¹³C NMR

- Carbonyl carbon of the carboxylic acid (~170

ppm). - Aromatic carbons (~120-150 ppm). -

Piperidine carbons (~25-55 ppm). - Methyl

carbon (~15-20 ppm).

FT-IR

- Broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹). - C=O stretch from the

carboxylic acid (~1700 cm⁻¹). - C-N stretch

(~1100-1250 cm⁻¹). - Aromatic C=C stretches

(~1450-1600 cm⁻¹).

Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 220.1332.

HPLC A single major peak indicating >95% purity.

Potential Biological and Pharmacological
Significance
While direct biological studies on 2-Methyl-3-(1-piperidinyl)benzoic Acid are not available, its

structural components are featured in numerous biologically active compounds. This allows for

an expert-driven, speculative analysis of its potential.

N-Aryl Piperidine Motif: The piperidine ring is a "privileged scaffold" in medicinal chemistry,

found in drugs targeting the central nervous system (CNS), cardiovascular system, and

more.[8] N-aryl piperidine derivatives have shown a wide range of activities, including acting

as histamine H3 receptor agonists and possessing antimicrobial or antifungal properties.[9]

[10] The specific substitution pattern on the aryl ring greatly influences the biological activity.

[10]
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Substituted Benzoic Acid Motif: Benzoic acid derivatives are also common in

pharmaceuticals. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a

bioisostere for other functional groups, influencing receptor binding and pharmacokinetic

properties.

Potential Applications:

CNS Agents: Given the prevalence of the piperidine scaffold in CNS drugs, this compound

could be explored as a precursor for novel antipsychotic, antidepressant, or anxiolytic

agents.

Antimicrobial Agents: Some N-aryl piperidines have demonstrated antimicrobial and

antifungal activity.[9] This compound could be screened against various bacterial and

fungal strains.[11]

Enzyme Inhibitors: The structure could potentially interact with various enzyme active

sites, making it a candidate for screening in enzyme inhibition assays.

Conclusion and Future Directions
2-Methyl-3-(1-piperidinyl)benzoic Acid is a readily synthesizable compound with a structural

framework that suggests potential for further exploration in drug discovery and materials

science. This guide provides a robust and reliable pathway for its synthesis and

characterization, laying the groundwork for future research. The next logical steps for a

research program would involve:

Biological Screening: Perform broad in vitro screening against various cell lines (e.g., cancer

cell lines) and microbial strains to identify any potential bioactivity.[12]

Analogue Synthesis: Create a library of related compounds by varying the substituents on

the benzoic acid ring or by using different cyclic amines in place of piperidine to establish

structure-activity relationships (SAR).

Physicochemical Profiling: Conduct detailed studies on properties like solubility, pKa, and

lipophilicity (LogP) to assess its drug-like properties.
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This molecule represents an accessible yet unexplored area of chemical space, offering a

valuable starting point for novel scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1366863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

